molecular formula C14H17N3O2S B11792777 2-Methoxy-5-(2-morpholinothiazol-4-yl)aniline

2-Methoxy-5-(2-morpholinothiazol-4-yl)aniline

Cat. No.: B11792777
M. Wt: 291.37 g/mol
InChI Key: FQTLLANXVUVGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-(2-morpholinothiazol-4-yl)aniline is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

One common synthetic route includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-Methoxy-5-(2-morpholinothiazol-4-yl)aniline can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and acidic or basic conditions for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methoxy-5-(2-morpholinothiazol-4-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(2-morpholinothiazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

2-Methoxy-5-(2-morpholinothiazol-4-yl)aniline can be compared with other thiazole derivatives such as sulfathiazole, Ritonavir, and Abafungin. These compounds share the thiazole ring structure but differ in their substituents and biological activities.

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

2-methoxy-5-(2-morpholin-4-yl-1,3-thiazol-4-yl)aniline

InChI

InChI=1S/C14H17N3O2S/c1-18-13-3-2-10(8-11(13)15)12-9-20-14(16-12)17-4-6-19-7-5-17/h2-3,8-9H,4-7,15H2,1H3

InChI Key

FQTLLANXVUVGOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)N3CCOCC3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.